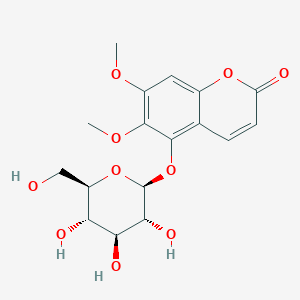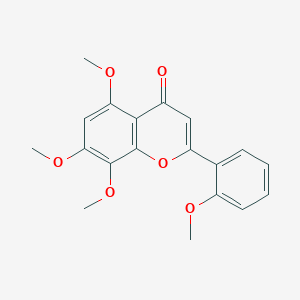![molecular formula C21H31N3O3 B600801 tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate CAS No. 1181267-36-6](/img/structure/B600801.png)
tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also seems to have an imidazole ring, which is a type of heterocycle that is common in many important biological molecules .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . This allows for the determination of the exact arrangement of atoms in the molecule .
Aplicaciones Científicas De Investigación
Synthesis of Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The compound has been used in biological evaluations, particularly in antibacterial and antifungal studies . It has shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies to confirm its structure . This provides valuable information about the arrangement of atoms in the crystal lattice, which can be used to predict the compound’s physical properties and reactivity.
Drug Discovery
The compound’s conformational flexibility, easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .
Quality Control in Pharmaceutical Industry
As a potential impurity of bilastine, this compound has a significant impact on the quality of the drug product. Its control in the Active Pharmaceutical Ingredient (API) below the threshold level is essential as per International Conference on Harmonization (ICH) recommendations .
Structural Elucidation
The compound has been used in structural elucidation studies using High-Resolution Mass Spectrometry (HRMS) . This helps in understanding the molecular structure of the compound, which is crucial in drug design and development.
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive compounds. For example, the piperazinoacetic acid motif was found in highly selective factor Xa trypsin-like protease inhibitors .
Radiopharmaceutical Research
Functionalized derivatives of the compound have been applied in radiopharmaceutical research as starting material for spiro-compounds, which were used for the mild introduction of fluorine-18 .
Mecanismo De Acción
Target of Action
The primary target of Bilastine Impurity 2 is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including the release of inflammatory mediators and the recruitment of immune cells .
Mode of Action
Bilastine Impurity 2 acts as a selective antagonist of the histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . By binding to and preventing activation of the H1 receptor, Bilastine Impurity 2 reduces the development of allergic symptoms due to the release of histamine from mast cells .
Biochemical Pathways
The antagonistic action of Bilastine Impurity 2 on the histamine H1 receptor disrupts the normal biochemical pathways triggered by histamine. This includes the activation of inflammatory pathways and the recruitment of immune cells to the site of an allergic reaction . By blocking these pathways, Bilastine Impurity 2 can alleviate the symptoms of allergic reactions.
Pharmacokinetics
It is known that the compound is rapidly absorbed and has a high bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of Bilastine Impurity 2’s action primarily involve the reduction of allergic symptoms. By blocking the histamine H1 receptor, the compound prevents the activation of inflammatory pathways and the recruitment of immune cells, thereby alleviating symptoms such as itching, redness, and swelling associated with allergic reactions .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-5-26-15-14-24-18-9-7-6-8-17(18)22-19(24)16-10-12-23(13-11-16)20(25)27-21(2,3)4/h6-9,16H,5,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGIVZZFISEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



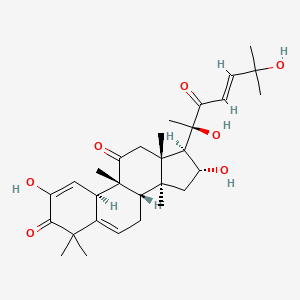



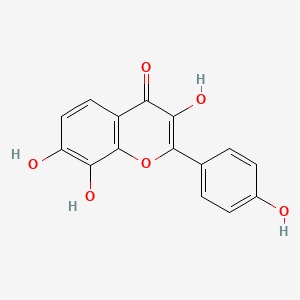

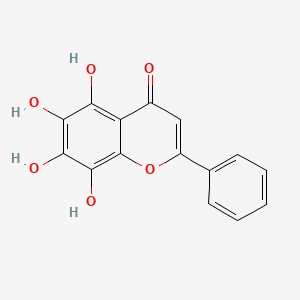


![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
